
Pafenolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pafenolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of cardiovascular diseases, particularly for managing hypertension and arrhythmias. The compound’s chemical formula is C18H31N3O3, and it has a molar mass of 337.464 g·mol−1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pafenolol can be synthesized through a multi-step process involving the reaction of 2-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenyl)ethylamine with isopropyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes purification steps such as crystallization and filtration to obtain high-purity this compound suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Pafenolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of phenolic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Pafenolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-blocker interactions and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases, including hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blocker drugs and formulations
Mécanisme D'action
Pafenolol exerts its effects by selectively binding to beta-adrenergic receptors, particularly the beta-1 adrenergic receptor. This binding inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors in cardiac tissue, which are involved in regulating heart rate and contractility .
Comparaison Avec Des Composés Similaires
Atenolol: Another beta-1 selective blocker used for hypertension and angina.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Metoprolol: A beta-1 selective blocker similar to Atenolol.
Uniqueness of Pafenolol: this compound is unique due to its specific binding affinity and selectivity for beta-1 adrenergic receptors, which makes it particularly effective in reducing heart rate and blood pressure with minimal side effects on bronchial and vascular smooth muscles .
Propriétés
Numéro CAS |
178968-79-1 |
|---|---|
Formule moléculaire |
C18H31N3O3 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23) |
Clé InChI |
PKWZWSXSCKVUJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B10784685.png)
![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)

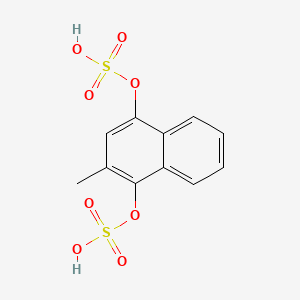
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784711.png)
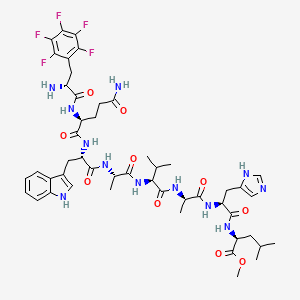

![tert-butyl N-[5-benzyl-3-hydroxy-6-[[3-methyl-1-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B10784756.png)
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784758.png)
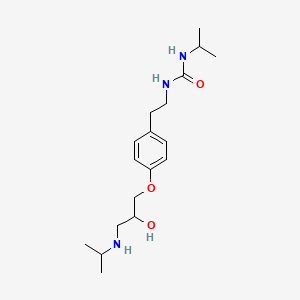
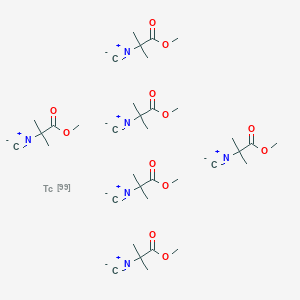
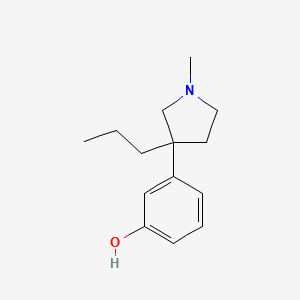
![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)
